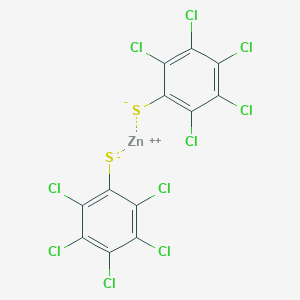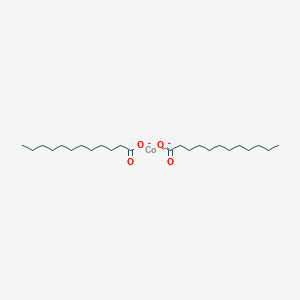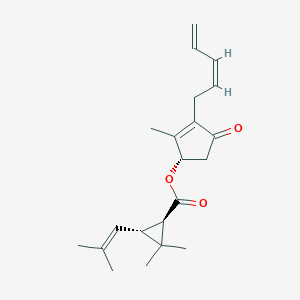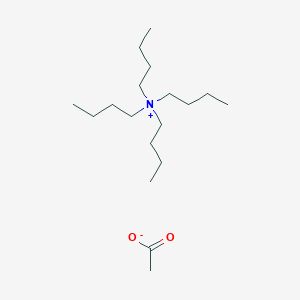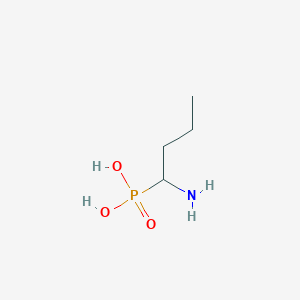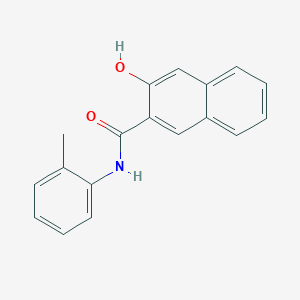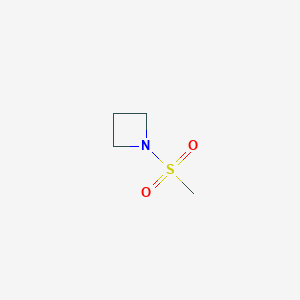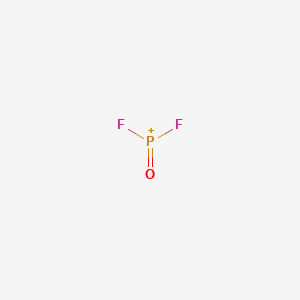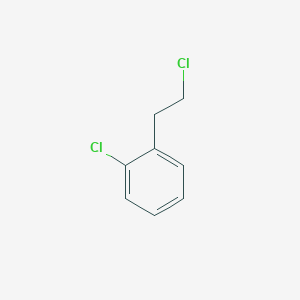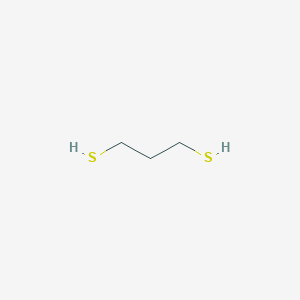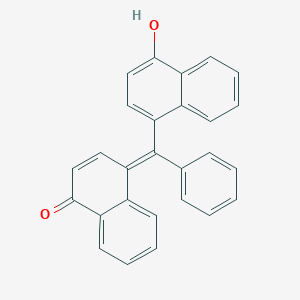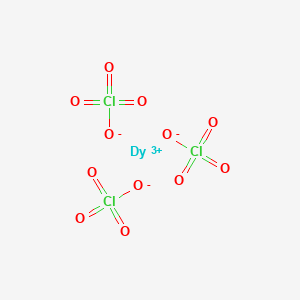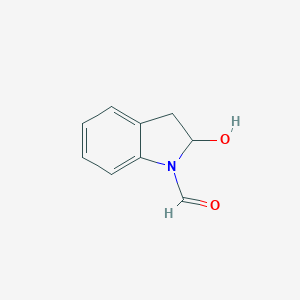
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
Vue d'ensemble
Description
“1H-Indole-1-carboxaldehyde, 2,3-dihydro-” is a chemical compound with the CAS Registry Number: 2861-59-8 . It is produced by Angene International Limited and is stored at room temperature .
Molecular Structure Analysis
The molecular formula of “1H-Indole, 2,3-dihydro-” is C8H9N . Its molecular weight is 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-” were not found, it’s worth noting that indole derivatives are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Applications De Recherche Scientifique
Synthesis and Biological Activity : "1H-Indole-3-carboxaldehyde" derivatives serve as key intermediates in the preparation of biologically active compounds and indole alkaloids. They are crucial precursors for synthesizing diverse heterocyclic derivatives due to their reactive carbonyl groups (El-Sawy, Abo‐Salem, & Mandour, 2017).
Chemical Transformations : "1H-Indole-3-carboxaldehyde" undergoes various chemical reactions, like C–C and C–N coupling reactions and reductions, facilitating the creation of a wide range of heterocyclic compounds (El-Sawy, Abo‐Salem, & Mandour, 2017).
Antioxidant Properties : Indole derivatives, including "6-hydroxy-1H-indole-3-carboxaldehyde," have been identified as free radical scavengers, inhibiting lipid peroxidation, which is valuable in studying oxidative stress and potential therapeutic applications (Kim et al., 1997).
Enantioselective Synthesis : The compound has been used in catalytic, enantioselective intramolecular hydroacylation, forming chiral, non-racemic pyrroloindolones. This is significant in asymmetric synthesis and pharmaceutical applications (Ghosh & Stanley, 2014).
Nucleophilic Substitution Reactions : "2-Chloro-1-methoxymethylindole-3-carboxaldehyde" is an effective substrate for various nitrogen nucleophiles, leading to 2-substituted indoles. This process is relevant in complex molecule synthesis (Comber & Moody, 1992).
Antimicrobial Properties : Some indole-3-carboxaldehyde derivatives have been synthesized and evaluated for antibacterial activity, indicating their potential in developing new antimicrobial agents (Jain, Reddy, & Rao, 2011).
Catalytic Reactions : The compound is used in palladium-catalyzed intramolecular iminoannulation, leading to the synthesis of annulated γ-carbolines, which are important in medicinal chemistry (Zhang & Larock, 2002).
Orientations Futures
Indole and its derivatives show good therapeutic prospects due to their ability to maintain intestinal homeostasis and impact liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propriétés
IUPAC Name |
2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,6,9,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROIJIZBCLZVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341845 | |
| Record name | 2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- | |
CAS RN |
13303-68-9 | |
| Record name | 2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



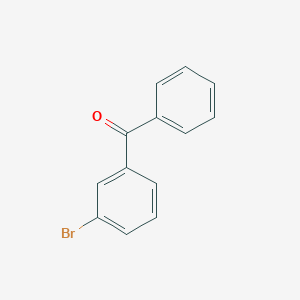
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
